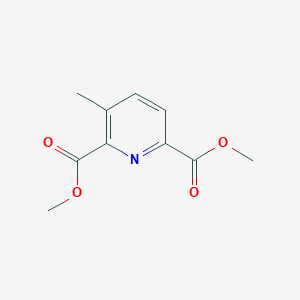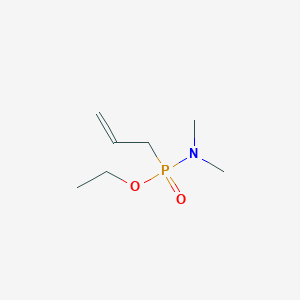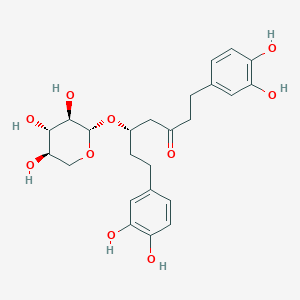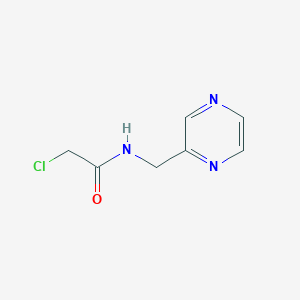
l-Tryptophan, 4-(3-methyl-2-butenyl)-N-(trifluoroacetyl)-, methyl ester
Descripción general
Descripción
L-Tryptophan, 4-(3-methyl-2-butenyl)-N-(trifluoroacetyl)-, methyl ester is a chemical compound that is widely used in scientific research. It is a derivative of L-tryptophan, an essential amino acid that is important for protein synthesis and other physiological processes in the body.
Mecanismo De Acción
The mechanism of action of L-Tryptophan, 4-(3-methyl-2-butenyl)-N-(trifluoroacetyl)-, methyl ester is not well understood. However, it is believed to act as a precursor for the synthesis of various bioactive compounds that exert their effects through various mechanisms, including modulation of neurotransmitter levels, inhibition of enzyme activity, and regulation of gene expression.
Biochemical and Physiological Effects
L-Tryptophan, 4-(3-methyl-2-butenyl)-N-(trifluoroacetyl)-, methyl ester has been shown to have various biochemical and physiological effects. It has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to inhibit the activity of various enzymes, including tryptophan hydroxylase and monoamine oxidase. In addition, it has been shown to regulate the expression of various genes involved in cellular signaling and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
L-Tryptophan, 4-(3-methyl-2-butenyl)-N-(trifluoroacetyl)-, methyl ester has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, it has some limitations. It can be toxic at high concentrations and may interfere with the activity of other compounds in the experiment. It may also have variable effects depending on the cell type or tissue being studied.
Direcciones Futuras
There are several future directions for research involving L-Tryptophan, 4-(3-methyl-2-butenyl)-N-(trifluoroacetyl)-, methyl ester. One direction is the development of new drugs based on its structure and mechanism of action. Another direction is the study of its effects on various physiological processes, including metabolism, inflammation, and immune function. Finally, further research is needed to elucidate its mechanism of action and its potential as a therapeutic agent for various diseases.
Conclusion
L-Tryptophan, 4-(3-methyl-2-butenyl)-N-(trifluoroacetyl)-, methyl ester is an important chemical compound that is widely used in scientific research. It is a precursor for the synthesis of various bioactive compounds and has potential therapeutic applications for various diseases. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
L-Tryptophan, 4-(3-methyl-2-butenyl)-N-(trifluoroacetyl)-, methyl ester is widely used in scientific research. It is commonly used as a precursor for the synthesis of various bioactive compounds, including indole derivatives and tryptophan analogs. It has been used in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Propiedades
IUPAC Name |
methyl (2S)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3/c1-11(2)7-8-12-5-4-6-14-16(12)13(10-23-14)9-15(17(25)27-3)24-18(26)19(20,21)22/h4-7,10,15,23H,8-9H2,1-3H3,(H,24,26)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKMLCZVKBUQOK-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)OC)NC(=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)OC)NC(=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Pyrazolo[1,5-b]pyridazin-3-ylethanone](/img/structure/B3271638.png)
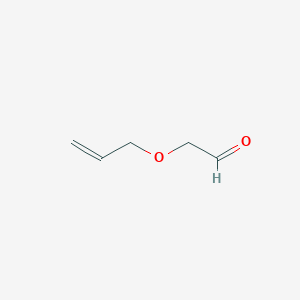






![4,4'-[Oxybis(methylene)]bisbenzoic acid](/img/structure/B3271689.png)
